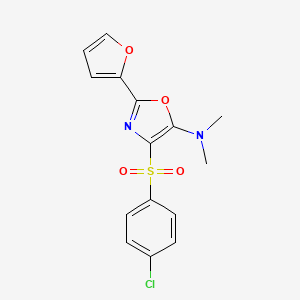![molecular formula C11H12Cl2N2O3S B2515325 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680617-79-2](/img/structure/B2515325.png)
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a complex organic compound that features a pyrrolidine ring, a sulfonyl chloride group, and a chloro-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride typically involves multiple steps. One common route starts with the chlorination of 4-aminobenzenesulfonyl chloride to introduce the chloro group. This is followed by the acylation of the amino group with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate.
Hydrolysis: Water or aqueous bases under mild conditions.
Major Products
Nucleophilic Substitution: Produces sulfonamide or sulfonate esters.
Oxidation: Yields oxidized derivatives of the compound.
Hydrolysis: Forms sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as a building block for more complex molecules.
Materials Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
- 2-Chloro-4-[(morpholine-1-carbonyl)-amino]-benzenesulfonyl chloride
Uniqueness
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or other bioactive molecules.
Propriétés
IUPAC Name |
2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-9-7-8(3-4-10(9)19(13,17)18)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJEHHCNCVBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/new.no-structure.jpg)



![3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)







![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
